2-(乙烷磺酰胺基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

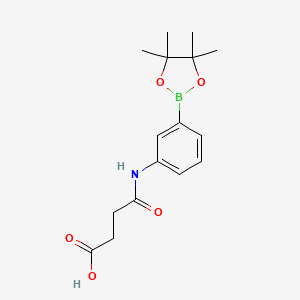

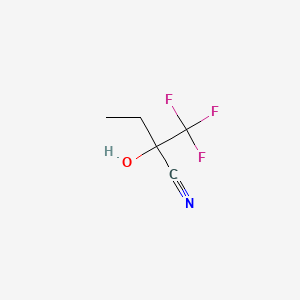

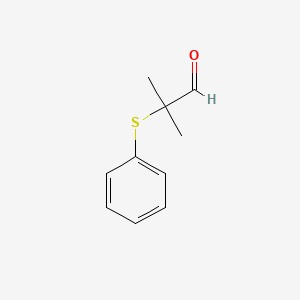

2-(Ethanesulphonylamino)benzoic acid (2-EBA) is a type of sulfonamide acid that is used in various scientific research applications due to its unique properties. It is a white crystalline solid that has a melting point of 140-142 °C and a boiling point of 197-198 °C. It is soluble in water, methanol, and ethanol, and insoluble in diethyl ether. 2-EBA is an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

科学研究应用

有机合成和化学转化

2-(乙烷磺酰胺基)苯甲酸作为有机合成中的前体,在各种转化过程中促进了新型化合物的开发。例如,已经探索了该化合物的反应性,以创建可能具有增强生物或化学性质的衍生物。一个显著的例子是对苯甲酸的邻位羟基化的研究,其中过氧化氢在非血红素铁中心上被用于实现羟基化,展示了该化合物在合成有价值的化学中间体方面的实用性(Taktak et al., 2005)。

药物研究和药物设计

在药物研究中,对2-(乙烷磺酰胺基)苯甲酸衍生物进行了研究,以探讨其潜在的治疗应用。对这种化合物的改性导致了苯并苯酮酰胺衍生物的合成,这些衍生物在光化学中的立体选择性方面进行了评估,可能在药物开发和其他化学领域中有用(Han Qiang, 2010)。

材料科学和纳米技术

该化合物的实用性延伸到材料科学领域,其衍生物被用于制备具有特定功能的纳米材料。对2-(乙烷磺酰胺基)苯甲酸的改性研究表明,可以通过改变化合物来增强苯甲酸的电化学检测,展示了化学衍生物在推动传感器技术和材料工程方面的作用(Pei et al., 2020)。

环境和分析化学

2-(乙烷磺酰胺基)苯甲酸衍生物的适应性也在环境和分析化学中具有相关性,有助于从超临界溶液中进行苯甲酸的吸附结晶。这项研究突出了该化合物在净化和分离化学物质中的作用,这是环境修复和化学分析中的一个重要过程(Gorle et al., 2010)。

作用机制

Target of Action

This compound is a useful research chemical , and further studies are needed to identify its specific targets and their roles in biological systems.

Biochemical Pathways

For instance, benzoic acids are the building blocks of most of the phenolic compounds in foods . They are involved in the phenylpropanoid pathway, which begins with the deamination of L-phenylalanine to trans-cinnamic acid .

Pharmacokinetics

Its predicted properties include a boiling point of 4048±470 °C and a density of 1442±006 g/cm3 . It’s also predicted to have a pKa of 3.29±0.36, which could influence its bioavailability .

生化分析

Biochemical Properties

2-(Ethanesulphonylamino)benzoic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as carboxyl methyltransferase, which catalyzes the methylation of benzoic acid derivatives . These interactions are essential for the compound’s role in various metabolic pathways, influencing the activity and function of the enzymes involved.

Cellular Effects

The effects of 2-(Ethanesulphonylamino)benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and activity of specific proteins within cells, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 2-(Ethanesulphonylamino)benzoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Ethanesulphonylamino)benzoic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of 2-(Ethanesulphonylamino)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular processes and potential toxicity .

Metabolic Pathways

2-(Ethanesulphonylamino)benzoic acid is involved in several metabolic pathways, including the amino acid conjugation pathway. This pathway involves the formation of a xenobiotic acyl-CoA thioester, which is then conjugated with glycine to form hippuric acid. This process is essential for the metabolism and detoxification of the compound in the body .

Transport and Distribution

The transport and distribution of 2-(Ethanesulphonylamino)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

2-(Ethanesulphonylamino)benzoic acid is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is crucial for its activity and function in various biochemical processes .

属性

IUPAC Name |

2-(ethylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQMGWWNNOSBIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

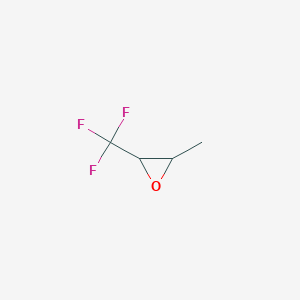

CCS(=O)(=O)NC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378760 |

Source

|

| Record name | 2-[(Ethanesulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923248-03-7 |

Source

|

| Record name | 2-[(Ethanesulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethanesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

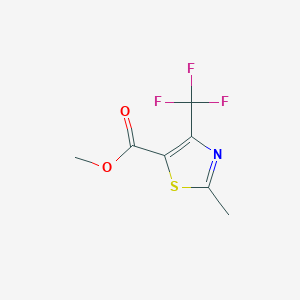

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)